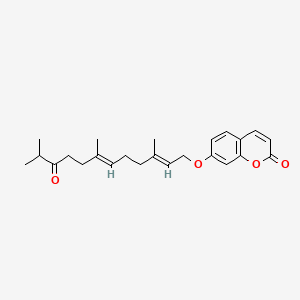
Neuroinflammatory-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuroinflammatory-IN-1 is a compound known for its significant role in modulating neuroinflammation. Neuroinflammation is a critical process involved in various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. The compound has garnered attention due to its potential therapeutic applications in mitigating neuroinflammatory responses and its ability to target specific molecular pathways involved in neurodegeneration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Neuroinflammatory-IN-1 involves multiple steps, including the formation of key intermediates through specific reaction conditions. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and reduce costs. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Neuroinflammatory-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with other substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties and bioavailability .
Wissenschaftliche Forschungsanwendungen
Neuroinflammatory-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored as a potential therapeutic agent for treating neuroinflammatory and neurodegenerative diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting neuroinflammatory markers
Wirkmechanismus
Neuroinflammatory-IN-1 exerts its effects by targeting specific molecular pathways involved in neuroinflammation. The compound interacts with key receptors and enzymes, such as interleukin-1 receptor and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By modulating these pathways, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of microglia and astrocytes, thereby mitigating neuroinflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Interleukin-1 Receptor Antagonist (IL-1Ra): A naturally occurring inhibitor of interleukin-1 signaling.
NLRP3 Inflammasome Inhibitors: Compounds that inhibit the activation of the NLRP3 inflammasome, a key player in neuroinflammation.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Commonly used to reduce inflammation but with different mechanisms of action
Uniqueness: Neuroinflammatory-IN-1 is unique due to its specific targeting of neuroinflammatory pathways and its potential to modulate multiple signaling cascades involved in neurodegeneration. Unlike other compounds, it offers a more targeted approach with potentially fewer side effects .
Eigenschaften
Molekularformel |
C24H30O4 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
7-[(2E,6E)-3,7,11-trimethyl-10-oxododeca-2,6-dienoxy]chromen-2-one |
InChI |
InChI=1S/C24H30O4/c1-17(2)22(25)12-8-18(3)6-5-7-19(4)14-15-27-21-11-9-20-10-13-24(26)28-23(20)16-21/h6,9-11,13-14,16-17H,5,7-8,12,15H2,1-4H3/b18-6+,19-14+ |
InChI-Schlüssel |
FOLRRJWXMGCSSH-BGOJXZSCSA-N |
Isomerische SMILES |
CC(C)C(=O)CC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C |
Kanonische SMILES |
CC(C)C(=O)CCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


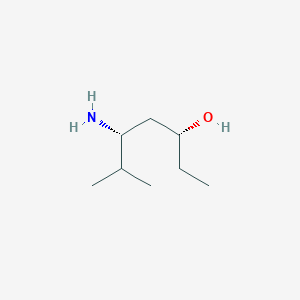
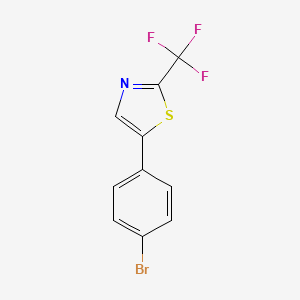
![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)
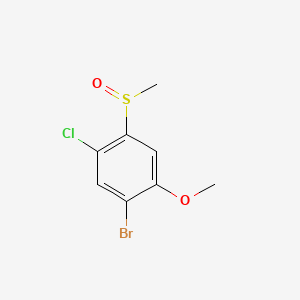
![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
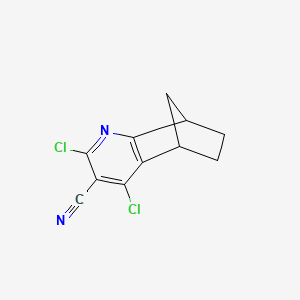
![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
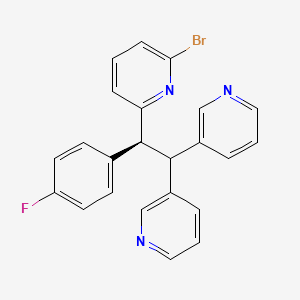
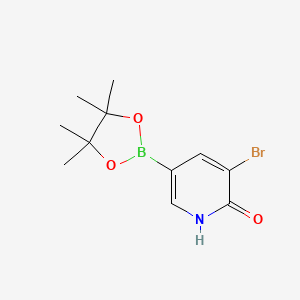
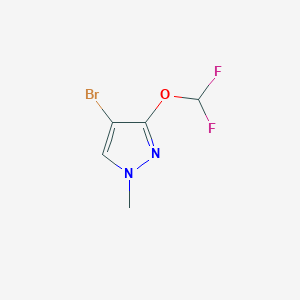
![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)
